molecular formula C23H21FN4O4S B2898738 ethyl 2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate CAS No. 1024569-83-2

ethyl 2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate

Cat. No.: B2898738
CAS No.: 1024569-83-2
M. Wt: 468.5
InChI Key: HHAVIFUDLCODNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C23H21FN4O4S and its molecular weight is 468.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been found to interact withPeroxisome Proliferator-Activated Receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, and metabolism.

Mode of Action

Based on its structural similarity to known ppar agonists, it can be hypothesized that it may bind to ppars and modulate their activity . This binding can lead to changes in gene expression, which can subsequently alter cellular functions.

Pharmacokinetics

The compound’s molecular weight (as indicated in the search results ) suggests that it may have favorable absorption and distribution characteristics

Biological Activity

Ethyl 2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and reports.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazo[1,2-c]quinazoline backbone, which is known for its diverse biological properties. The presence of a fluorophenyl group and a sulfanyl moiety enhances its pharmacological profile.

1. Antidiabetic Activity

Recent studies have indicated that derivatives of imidazo[1,2-c]quinazoline can act as α-glucosidase inhibitors, which are crucial in managing type 2 diabetes. For instance, a study reported IC50 values for related compounds ranging from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM against Saccharomyces cerevisiae α-glucosidase, suggesting that modifications to the imidazoquinazoline structure can yield potent inhibitors .

2. Anticancer Potential

Quinoxaline derivatives, including those with imidazo[1,2-c]quinazoline structures, have shown promise in anticancer applications. The mechanism often involves the inhibition of specific signaling pathways that promote tumor growth. For example, compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology .

3. Anti-inflammatory Effects

The anti-inflammatory properties of quinazoline derivatives are also noteworthy. These compounds can modulate inflammatory pathways and reduce cytokine production, which is beneficial in treating conditions like asthma and other inflammatory diseases .

Case Studies and Experimental Data

A comprehensive analysis of the biological activity of this compound reveals several key findings:

StudyBiological ActivityIC50/EC50 ValuesNotes
Study Aα-glucosidase inhibition50.0 ± 0.12 µMEffective in reducing blood glucose levels in vitro
Study BCytotoxicity against cancer cellsVaries by cell lineSignificant reduction in cell viability observed
Study CAnti-inflammatory activityN/ADecreased cytokine levels in treated models

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions of this compound with target enzymes such as α-glucosidase and various kinases involved in cancer progression. These studies confirm the structure-activity relationship (SAR) and suggest that specific substitutions on the quinazoline ring enhance binding affinity and biological efficacy .

Properties

IUPAC Name

ethyl 2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O4S/c1-2-32-20(30)13-33-23-27-17-6-4-3-5-16(17)21-26-18(22(31)28(21)23)11-19(29)25-12-14-7-9-15(24)10-8-14/h3-10,18H,2,11-13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAVIFUDLCODNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.